N-(4-ethylphenyl)-2-phenoxyacetamide
Description
N-(4-Ethylphenyl)-2-phenoxyacetamide is a substituted acetamide derivative characterized by a phenoxyacetamide backbone with an ethyl group para-substituted on the phenyl ring. This compound belongs to a broader class of N-aryl-2-phenoxyacetamides, which are studied for their diverse pharmacological and agrochemical applications. The ethyl group at the para position likely influences lipophilicity and metabolic stability, critical factors in drug design .
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C16H17NO2/c1-2-13-8-10-14(11-9-13)17-16(18)12-19-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,17,18) |
InChI Key |
KLGYXBCRIJOBGE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The presence of bromo (Br) or nitro (NO₂) groups enhances cytotoxicity and herbicidal activity by increasing electrophilicity and target binding affinity . Hydrophobic Groups: Ethyl or tert-butyl substituents improve membrane permeability, as seen in anti-inflammatory derivatives . Heterocyclic Modifications: Thiazole or triazole rings (e.g., in VUAA1) introduce steric and electronic effects critical for mitochondrial Ca²⁺ modulation .
Pharmacological vs. Agrochemical Applications: Anti-inflammatory Derivatives: N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide showed comparable efficacy to standard drugs like diclofenac, likely due to Br enhancing COX-2 inhibition . Herbicidal Derivatives: The 3,5-dinitrophenyl-thiazole analog disrupts plant cell division, a mechanism absent in simpler phenylacetamides .
Crystallographic and Stability Data
- Intramolecular Interactions : Compounds like 2-chloro-N-(4-fluorophenyl)acetamide exhibit C—H···O hydrogen bonding, stabilizing their crystal lattices and influencing solubility .
- Thermal Stability : Sulfur-containing derivatives (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) show higher thermal stability due to sulfonyl group rigidity .
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